5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family Indoles are prominent in both natural and synthetic products due to their wide-ranging biological activities
Preparation Methods
The synthesis of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several routes. One notable method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions typically involve heating at 80°C, which results in high regioselectivity and yield .
Industrial production methods for this compound are not extensively documented, but the principles of Fischer indolisation and N-alkylation can be scaled up for larger batch production.
Chemical Reactions Analysis
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as serotonin receptors and transporters. The compound’s indole structure allows it to modulate serotonergic activity, which is crucial for its potential antidepressant effects . Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: A reduced form of the compound, highlighting its versatility in chemical transformations.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole: A halogenated derivative, showcasing its reactivity in substitution reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3 |
InChI Key |
NDCWTGJFSAZFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CCC3 |
Origin of Product |
United States |
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